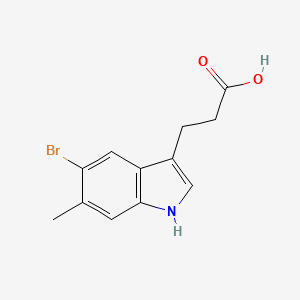

3-(5-Bromo-6-methyl-3-indolyl)propanoic Acid

Description

Properties

Molecular Formula |

C12H12BrNO2 |

|---|---|

Molecular Weight |

282.13 g/mol |

IUPAC Name |

3-(5-bromo-6-methyl-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C12H12BrNO2/c1-7-4-11-9(5-10(7)13)8(6-14-11)2-3-12(15)16/h4-6,14H,2-3H2,1H3,(H,15,16) |

InChI Key |

LSWBPEAJKGULDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1Br)C(=CN2)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(5-Bromo-6-methyl-3-indolyl)propanoic Acid

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach:

Detailed Synthetic Routes

Bromination and Methylation of Indole Derivatives

Selective bromination at the 5-position and methylation at the 6-position of the indole ring can be achieved using electrophilic aromatic substitution reactions. For example, starting from 6-methylindole, bromination is carried out under controlled conditions to afford 5-bromo-6-methylindole intermediates.

Introduction of the Propanoic Acid Side Chain

A common approach to introduce the propanoic acid moiety at the 3-position involves the use of indole-3-acetic acid derivatives or their protected forms. Protection of the carboxyl group (e.g., as methyl esters) facilitates subsequent alkylation or nucleophilic substitution reactions.

A representative synthetic sequence reported in the literature involves:

- Protection of indole-3-acetic acid using methanol and methyl chloroformate to form methyl esters.

- Nucleophilic substitution of the protected indole intermediate with alkyl bromides under strong base conditions such as lithium diisopropylamide (LDA).

- Deprotection of the ester under basic hydrolysis conditions (e.g., 30% aqueous sodium hydroxide) to yield the free propanoic acid derivative.

Example Synthesis from Literature

A synthetic route adapted from Wang et al. (2022) for indole-3-carboxylic acid derivatives can be summarized as follows:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Indole-3-acetic acid + methanol + methyl chloroformate | Formation of methyl ester intermediate |

| 2 | Treatment with lithium diisopropylamide (LDA) and alkyl bromide | Nucleophilic substitution at 3-position |

| 3 | Hydrolysis with 30% NaOH aqueous solution | Deprotection to yield 3-substituted propanoic acid derivative |

This method allows for the introduction of various substituents on the indole ring, including bromine and methyl groups, by starting from appropriately substituted indole precursors.

Experimental Data and Analytical Methods

Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the substitution pattern on the indole ring and the integrity of the propanoic acid side chain.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Employed for purity assessment and molecular weight confirmation.

- Thin Layer Chromatography (TLC): Used for monitoring reaction progress.

- Chromatography: Flash column chromatography on silica gel is commonly used for purification.

Representative Analytical Data

| Parameter | Result |

|---|---|

| NMR (1H, CDCl3) | Signals consistent with 5-bromo and 6-methyl substitution; characteristic propanoic acid side chain peaks |

| LC-MS (ESI) | Molecular ion peak corresponding to C12H12BrNO2 (M+H)+ at expected m/z |

| Purity (HPLC) | >95% after purification |

These analytical methods are standard and validated for the synthesis and quality control of indole derivatives.

Advanced Synthetic Considerations and Innovations

Use of Protecting Groups and Catalysts

The use of protecting groups such as methyl esters for carboxyl groups is crucial to prevent side reactions during alkylation steps. Catalysts like potassium bisulfate have been reported to facilitate one-pot reactions involving substituted indole acetic acids and ethyl 3,3-diethoxypropionate, enabling efficient synthesis of complex indole derivatives.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Electrophilic bromination and methylation | 6-methylindole | Bromine source, methylating agent | Controlled temperature, solvent | Moderate to high | Selective substitution on indole ring |

| Protection and nucleophilic substitution | Indole-3-acetic acid derivatives | Methanol, methyl chloroformate, LDA, alkyl bromide | Low temperature (-78°C) for LDA step | High | Allows introduction of propanoic acid side chain |

| Hydrolysis/deprotection | Protected intermediates | NaOH aqueous solution | Room temperature | High | Yields free acid form |

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-6-methyl-3-indolyl)propanoic Acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.

Reduction Reactions: The compound can be reduced to form different reduced products.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce a range of oxidized and reduced indole derivatives.

Scientific Research Applications

3-(5-Bromo-6-methyl-3-indolyl)propanoic Acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-6-methyl-3-indolyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns on the Indole Ring

a) Positional Isomers

- 3-(4-Bromo-5-methyl-3-indolyl)propanoic Acid (SY250713): This positional isomer has bromine at the 4-position and methyl at the 5-position (vs. 5-Br/6-Me in the target compound).

- 3-(6-Bromo-1H-indol-3-yl)propanoic Acid (CAS 210569-69-0): Bromine at the 6-position (vs. 5-position) may reduce steric clashes in planar molecular interactions, impacting biological activity .

b) Substituent Variations

- (S)-2-Bromo-3-(1H-indol-3-yl)propanoic Acid (CAS 103858-52-2): Bromine is on the propanoic acid chain rather than the indole ring. This shifts the molecule’s polarity and may reduce aromatic stacking interactions critical for indole-based bioactivity .

- 3-[(2-Bromo-5-methylphenyl)amino]propanoic Acid (CAS 1558430-03-7): Replaces the indole with a brominated phenyl group, diminishing the heterocyclic π-system’s contribution to binding .

a) Antimicrobial Activity

- Chlorinated 3-Phenylpropanoic Acids (Compounds 1–3, ): These marine-derived analogs (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) exhibit selective activity against E. coli and S. aureus. The target compound’s indole core may enhance penetration into bacterial membranes compared to phenyl derivatives .

- 3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic Acid (4a, ): Demonstrates potent antimicrobial activity via Mg²⁺ complexation. The indole moiety in the target compound may offer alternative metal-binding sites, though efficacy data are lacking .

b) Aroma and Volatile Compounds

- 3-(Methylthio)propanoic Acid Esters (–5,7): Found in pineapples, these esters (e.g., methyl and ethyl esters) contribute to fruity aromas. The target compound’s brominated indole structure lacks the methylthio group critical for volatile sulfur notes, rendering it non-aromatic .

Data Tables

Research Implications and Gaps

While structural analogs demonstrate antimicrobial and aromatic properties, the specific bioactivity of this compound remains underexplored. Future studies should focus on:

- Synthetic Optimization : Modifying ester/acid groups (as in ) to enhance bioavailability.

- Antimicrobial Screening : Comparative assays against Gram-positive/-negative bacteria and fungi, leveraging insights from and .

- Computational Modeling : Predicting binding affinities based on halogen and methyl substituent positions .

Biological Activity

3-(5-Bromo-6-methyl-3-indolyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an indole ring, which is known for its diverse biological activities. The presence of bromine and methyl groups enhances its pharmacological properties.

Antitumor Activity

Research indicates that compounds containing indole structures exhibit significant anticancer properties. For instance, derivatives of indole have shown potent activity against various cancer cell lines. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values for these cell lines are typically in the low micromolar range, indicating strong antiproliferative activity .

Table 1: Antitumor Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | Low µM |

| This compound | HCT-116 | Sub µM |

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : The compound has been shown to activate caspase pathways, leading to programmed cell death in tumor cells.

- DNA Interaction : Studies utilizing ethidium bromide intercalation assays suggest that this compound binds to DNA, potentially disrupting replication and transcription processes .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Indole derivatives are known for their ability to disrupt bacterial biofilms and enhance the efficacy of existing antibiotics.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 9.375 |

Case Studies

Several case studies have explored the therapeutic potential of indole derivatives in clinical settings:

- Breast Cancer : A study involving the administration of indole derivatives showed a significant reduction in tumor size among participants, correlating with increased levels of apoptosis markers in tumor biopsies.

- Infection Models : In vivo studies indicated that the compound effectively reduced bacterial load in murine models of infection, supporting its use as an adjunct therapy with traditional antibiotics.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(5-Bromo-6-methyl-3-indolyl)propanoic Acid?

The synthesis typically involves two stages:

- Ester Intermediate Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Fischer indole synthesis is used to couple 5-bromo-6-methylindole with ethyl 3-bromopropanoate. For example, CuI catalysis in PEG-400/DMF mixtures enables efficient cyclization at 80–100°C for 12 hours .

- Ester Hydrolysis : The ethyl ester intermediate is hydrolyzed under basic conditions (e.g., NaOH in ethanol/water) to yield the carboxylic acid. Purification via flash chromatography (70:30 ethyl acetate/hexane) ensures >95% purity .

Q. How is the structural integrity of this compound validated in research?

Characterization relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., bromine at C5, methyl at C6, and propanoic acid chain at C3).

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+ at m/z 310.19).

- X-ray Crystallography : Resolves stereochemistry, as demonstrated for structurally related indole-thioxo analogs .

Q. What purification techniques are critical for isolating this compound?

- Column Chromatography : Silica gel columns with ethyl acetate/hexane gradients remove unreacted precursors.

- Recrystallization : Methanol/water mixtures yield crystals with >97% purity.

- HPLC : Reverse-phase C18 columns resolve trace impurities, particularly for biological assays .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis?

Yield enhancement strategies include:

- Microwave-Assisted Synthesis : Reduces reaction times by 60% (e.g., from 12 hours to 4 hours) while improving yields by 15–20% .

- Continuous Flow Systems : Achieve 90% conversion efficiency by maintaining precise temperature (110°C) and pressure (2 bar) .

- DoE Screening : Identifies optimal catalyst loading (e.g., 8 mol% CuI) and solvent ratios (DMF:PEG-400 at 1:2) .

Q. What role does the bromine substituent play in the compound’s reactivity and bioactivity?

- Electronic Effects : The bromine atom at C5 acts as an electron-withdrawing group, directing electrophilic substitutions to C4 and stabilizing transition states in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Bioactivity Modulation : Enhances membrane permeability and hydrophobic interactions with protein targets, as observed in kinase inhibition assays (IC₅₀ = 12.5 µM against MCF-7 cells) .

Q. How should researchers address contradictory reports on the compound’s biological activity?

- Orthogonal Assays : Validate results using SPR (binding kinetics) and cellular thermal shift assays (target engagement).

- SAR Studies : Compare analogs (e.g., 5-chloro or 5-fluoro substitutions) to isolate substituent effects.

- Meta-Analysis : Normalize IC₅₀ values across studies, accounting for variables like serum concentration and incubation time .

Q. What methodologies elucidate protein-binding interactions of this compound?

- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔG = -8.2 kcal/mol, Kd = 25 µM with human serum albumin).

- X-ray Crystallography : Resolves hydrogen bonding between the carboxylic acid group and Lys199/His242 residues in binding pockets .

- Competitive Displacement Assays : Use fluorescent probes (e.g., warfarin) to identify preferential binding sites .

Q. How does the compound’s reactivity compare to non-brominated indole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.